1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16773320
InChI: InChI=1S/C10H7F3N2O2/c1-15-7-5(8(16)17)3-2-4-6(7)14-9(15)10(11,12)13/h2-4H,1H3,(H,16,17)
SMILES:
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.17 g/mol

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid

CAS No.:

Cat. No.: VC16773320

Molecular Formula: C10H7F3N2O2

Molecular Weight: 244.17 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid -

Specification

Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
IUPAC Name 3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylic acid
Standard InChI InChI=1S/C10H7F3N2O2/c1-15-7-5(8(16)17)3-2-4-6(7)14-9(15)10(11,12)13/h2-4H,1H3,(H,16,17)
Standard InChI Key AUPPEPOIFUIOHF-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC=C2N=C1C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzimidazole scaffold—a fused bicyclic system comprising a benzene ring and an imidazole ring. Key substitutions include:

  • A methyl group at the 1-position of the imidazole ring.

  • A trifluoromethyl group (-CF3_3) at the 2-position.

  • A carboxylic acid (-COOH) at the 7-position of the benzene ring .

The trifluoromethyl group introduces electron-withdrawing effects, potentially enhancing metabolic stability and binding affinity in biological systems. The carboxylic acid moiety offers opportunities for salt formation or further derivatization.

Table 1: Structural and Molecular Data

PropertyValueSource
CAS Number1523680-27-4
Molecular FormulaC10H7F3N2O2\text{C}_{10}\text{H}_{7}\text{F}_{3}\text{N}_{2}\text{O}_{2}
Molecular Weight244.17 g/mol
SMILES NotationO=C(O)C1=CC2=NC(C(F)(F)F)=NC2=CC=C1C

Synthesis and Derivative Formation

Derivative Synthesis

The carboxylic acid group enables further functionalization:

  • Amidation: Coupling with amines using activating agents like HBTU in DMF, as demonstrated in the synthesis of kinase inhibitors .

  • Salt Formation: Reaction with bases to form carboxylate salts for improved solubility.

Physicochemical Properties

Spectroscopic Characterization

  • NMR: Expected signals include a singlet for the trifluoromethyl group (~δ -60 ppm in 19F^{19}\text{F}-NMR) and aromatic protons in the δ 7–8 ppm range (1H^1\text{H}-NMR).

  • MS: A molecular ion peak at m/z 244.17 (M+^+) corroborates the molecular weight .

Biological and Pharmaceutical Relevance

Antibacterial and Antiviral Applications

The trifluoromethyl group enhances membrane permeability and resistance to enzymatic degradation, making such compounds candidates for antibiotic development . Specific applications remain unexplored but warrant investigation given the bioactivity of related structures.

Future Directions

  • Activity Profiling: Screening against kinase targets (e.g., CK1δ/ε) and antimicrobial panels.

  • Formulation Studies: Development of prodrugs or salts to enhance bioavailability.

  • Synthetic Optimization: Streamlining synthesis to improve yields and scalability.

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